molecular formula C30H27N5O3S B2756542 N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide CAS No. 923203-08-1

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide

Cat. No.: B2756542
CAS No.: 923203-08-1
M. Wt: 537.64
InChI Key: YKGGWNJXIWOXCD-UHFFFAOYSA-N
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Description

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrimidine core, subsequent functionalization, and coupling reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow systems, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and phenyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Biological Activity

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-4-phenoxybenzene-1-sulfonamide, with the CAS number 923243-73-6, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound exhibits a variety of biological activities, including anticancer properties and effects on cardiovascular function.

PropertyValue
Molecular Formula C26H25N5O
Molecular Weight 423.5 g/mol
CAS Number 923243-73-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes that are critical for cancer cell proliferation and survival.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that sulfonamide derivatives can exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth by targeting key pathways involved in cancer progression. For instance, it has been noted that certain sulfonamide derivatives can inhibit the activity of enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells .

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have also been studied extensively. A related study demonstrated that certain benzene sulfonamide compounds could alter perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential applications in treating cardiovascular diseases by modulating vascular resistance and improving blood flow .

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of related compounds, researchers found that a derivative exhibited significant cytotoxicity against various cancer cell lines. The compound induced apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent in oncology.

Study 2: Cardiovascular Impact

A separate investigation focused on the effects of a sulfonamide derivative on cardiovascular parameters. The results indicated a time-dependent decrease in perfusion pressure when administered to isolated rat hearts, suggesting that this class of compounds could be beneficial in managing hypertension or other cardiovascular disorders .

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
Absorption Moderate
Distribution High volume of distribution
Metabolism Phase II metabolism likely
Excretion Renal

Theoretical studies using software like SwissADME suggest that this compound may not interact significantly with cytochrome P450 enzymes, indicating a different metabolic pathway which could influence its safety profile during therapeutic use .

Properties

IUPAC Name

N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5O3S/c1-21-8-10-23(11-9-21)32-29-20-22(2)31-30(34-29)33-24-12-14-25(15-13-24)35-39(36,37)28-18-16-27(17-19-28)38-26-6-4-3-5-7-26/h3-20,35H,1-2H3,(H2,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGGWNJXIWOXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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